molecular formula C14H27NO7 B611207 t-Boc-N-amido-PEG3-acid CAS No. 1347750-75-7

t-Boc-N-amido-PEG3-acid

Cat. No. B611207
CAS RN: 1347750-75-7
M. Wt: 321.37
InChI Key: PFAQEUVPPBOTTA-UHFFFAOYSA-N
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Description

T-Boc-N-amido-PEG3-acid is a PEG derivative containing a terminal carboxylic acid and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The terminal carboxylic acid of t-Boc-N-amido-PEG3-acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .


Molecular Structure Analysis

The molecular formula of t-Boc-N-amido-PEG3-acid is C14H27NO7 . The IUPAC name is 3-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid . The molecular weight is 321.37 g/mol .


Chemical Reactions Analysis

The terminal carboxylic acid of t-Boc-N-amido-PEG3-acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .


Physical And Chemical Properties Analysis

T-Boc-N-amido-PEG3-acid has a molecular weight of 321.37 g/mol . It has 2 hydrogen bond donor counts and 7 hydrogen bond acceptor counts . The compound has a rotatable bond count of 14 . The exact mass and monoisotopic mass are 321.17875220 g/mol .

Scientific Research Applications

PEGylation Agent

t-Boc-N-amido-PEG3-acid is a PEG linker with an amino group and Boc-protected amino . The hydrophilic PEG spacer increases solubility in aqueous media . This makes it an excellent PEGylation agent, which is a process that attaches Polyethylene Glycol (PEG) to molecules and macrostructures, like a drug or therapeutic protein, to improve their solubility and stability.

Bioconjugation

The amino group of t-Boc-N-amido-PEG3-acid is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . This makes it useful for bioconjugation, a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule.

Synthesis of Small Molecules

t-Boc-N-amido-PEG3-acid can be used as a building block for the synthesis of small molecules . This is particularly useful in medicinal chemistry where these small molecules can be used as drugs or drug candidates.

4. Conjugates of Small Molecules and/or Biomolecules t-Boc-N-amido-PEG3-acid can also be used to create conjugates of small molecules and/or biomolecules . This is particularly useful in drug delivery where these conjugates can be used to deliver drugs to specific cells or tissues in the body.

Tool Compounds for Chemical Biology

t-Boc-N-amido-PEG3-acid can be used to create tool compounds for chemical biology . These tool compounds can be used to probe or manipulate biological systems.

Antibody-Drug Conjugates

t-Boc-N-amido-PEG3-acid can be synthetically incorporated into antibody-drug conjugates . These are a class of therapeutics which harness the specificity of monoclonal antibodies to deliver cytotoxic drugs to specific cells.

Proteolysis-Targeting Chimeras (PROTACs)

t-Boc-N-amido-PEG3-acid can be synthetically incorporated into proteolysis-targeting chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation.

Peptide Synthesis

t-Boc-N-amido-PEG3-acid is useful for peptide synthesis . The PEG spacer allows the introduction of a long, hydrophilic spacer onto either end of a peptide chain or on an amino acid side chain .

properties

IUPAC Name

3-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO7/c1-14(2,3)22-13(18)15-5-7-20-9-11-21-10-8-19-6-4-12(16)17/h4-11H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAQEUVPPBOTTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-Boc-N-amido-PEG3-acid

CAS RN

1347750-75-7
Record name t-Boc-N-amido-PEG3-acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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